Significantly Lower LogP (0.22) Compared to 2-Regioisomer (-0.61) Confers Enhanced Aqueous Solubility
4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine exhibits a calculated LogP of 0.22 . In contrast, the 2-substituted regioisomer 2-(1H-tetrazol-5-yl)pyrimidine has a reported ACD/LogP of -0.61 . This 0.83 Log unit difference indicates the 4-isomer is approximately 6.7 times more lipophilic, yet still within the favorable range for oral bioavailability. The lower LogP of the 2-isomer suggests it may be more water-soluble but potentially less membrane-permeable, whereas the 4-isomer balances both properties.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | 0.22 |
| Comparator Or Baseline | 2-(1H-tetrazol-5-yl)pyrimidine (CAS 13600-33-4): -0.61 |
| Quantified Difference | ΔLogP = 0.83 |
| Conditions | Calculated partition coefficient (octanol/water); ACD/LogP algorithm. |
Why This Matters
Lipophilicity is a key determinant of compound solubility, permeability, and metabolic stability in drug discovery programs; selecting the isomer with the appropriate LogP value avoids costly re-optimization of lead series.
